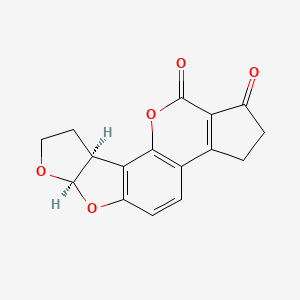
Ferric enterobactin ion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferric enterobactin ion is a complex formed between ferric ion (Fe³⁺) and enterobactin, a siderophore produced by bacteria such as Escherichia coli. Enterobactin is a triscatechol derivative of a cyclic triserine lactone, known for its high affinity for ferric ions. This complex plays a crucial role in microbial iron transport, facilitating the uptake of iron in environments where it is scarce .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ferric enterobactin ion involves the formation of enterobactin followed by its complexation with ferric ions. Enterobactin is synthesized through the enzymatic assembly of three molecules of 2,3-dihydroxybenzoic acid (DHB) and L-serine, catalyzed by nonribosomal peptide synthetases. The final step involves the cyclization of the linear trimer to form the trilactone structure .
Industrial Production Methods: Industrial production of this compound is not common due to its specific biological role. laboratory synthesis can be scaled up using biotechnological methods involving genetically engineered bacteria that overproduce enterobactin, which can then be purified and complexed with ferric ions .
Analyse Des Réactions Chimiques
Types of Reactions: Ferric enterobactin ion primarily undergoes complexation and redox reactions. The complexation reaction involves the binding of ferric ions to the catecholate groups of enterobactin. Redox reactions can occur under certain conditions, leading to the reduction of ferric ions to ferrous ions (Fe²⁺) .
Common Reagents and Conditions:
Complexation: Ferric chloride (FeCl₃) is commonly used as the ferric ion source.
Redox Reactions: Reducing agents such as ascorbic acid can be used to reduce ferric ions to ferrous ions.
Major Products:
Complexation: this compound (FeEnt).
Redox Reactions: Ferrous enterobactin ion (Fe²⁺Ent).
Applications De Recherche Scientifique
Ferric enterobactin ion has several applications in scientific research:
Mécanisme D'action
Ferric enterobactin ion exerts its effects through high-affinity binding to ferric ions, facilitating their transport across bacterial membranes. The complex is recognized by specific outer-membrane receptors (e.g., FepA in Escherichia coli) and transported into the periplasm via the TonB-dependent transport system. Once inside the cell, ferric ions are released from enterobactin through hydrolysis or reduction, making them available for cellular processes .
Comparaison Avec Des Composés Similaires
Ferric enterobactin ion is unique due to its high stability and specificity for ferric ions. Similar compounds include:
Bacillibactin: A triscatecholamide trilactone siderophore produced by Bacillus subtilis.
Corynebactin: A trithreonine triscatechol derivative lactone found in Gram-positive bacteria.
This compound stands out due to its remarkable stability and efficiency in iron transport, making it a valuable model for studying microbial iron acquisition .
Propriétés
| 61481-53-6 | |
Formule moléculaire |
C30H21FeN3O15-3 |
Poids moléculaire |
719.3 g/mol |
Nom IUPAC |
3-[[(3S,7S,11S)-7,11-bis[(2,3-dioxidobenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]benzene-1,2-diolate;iron(3+) |
InChI |
InChI=1S/C30H27N3O15.Fe/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38;/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42);/q;+3/p-6/t16-,17-,18-;/m0./s1 |
Clé InChI |
NGILTSZTOFYVBF-UVJOBNTFSA-H |
SMILES isomérique |
C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)[O-])[O-])NC(=O)C3=C(C(=CC=C3)[O-])[O-])NC(=O)C4=C(C(=CC=C4)[O-])[O-].[Fe+3] |
SMILES canonique |
C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)[O-])[O-])NC(=O)C3=C(C(=CC=C3)[O-])[O-])NC(=O)C4=C(C(=CC=C4)[O-])[O-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





